2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid
Description
2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring a 1H-imidazole core substituted at position 2 with a Boc-protected azetidine ring, a methyl group at position 4, and a carboxylic acid moiety at position 4. The tert-butoxycarbonyl (Boc) group serves as a protective group for the azetidine amine, enhancing stability during synthesis and modifying physicochemical properties such as solubility and lipophilicity. This compound is of interest in medicinal chemistry due to the imidazole scaffold's prevalence in bioactive molecules, particularly in enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-7-9(11(17)18)15-10(14-7)8-5-16(6-8)12(19)20-13(2,3)4/h8H,5-6H2,1-4H3,(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTNCPXWPXLVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the azetidine and imidazole precursors. One common method involves the cyclization of amido-nitriles to form the imidazole ring . The azetidine moiety can be introduced through a [3+2] cycloaddition reaction . The tert-butoxycarbonyl (Boc) protecting group is often added to the azetidine nitrogen to enhance stability and facilitate further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of flow microreactor systems has been explored to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: Both the azetidine and imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like tert-butylhydroperoxide (TBHP) can be used.
Reduction: Catalysts such as nickel can facilitate the reduction reactions.
Substitution: Various nucleophiles can be introduced under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the azetidine ring can yield azetidine derivatives with different functional groups.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The azetidine ring can also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:
Table 1. Structural and Functional Comparison of Imidazole Derivatives
Key Comparative Analysis
Triazole analogs (e.g., 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid) exhibit distinct electronic profiles due to the triazole's weaker basicity, which may influence binding to metal-containing enzymes .
Substituent Effects Azetidine vs. Carboxylic Acid Position: Positioning the carboxylic acid at imidazole-5 (target) versus imidazole-4 (piperidine analog) alters hydrogen-bonding interactions with target proteins, as seen in angiotensin II antagonists where carboxylate placement critically affects IC50 values .
Physicochemical Properties
- The Boc group increases lipophilicity (logP ~1.5–2.0 estimated), whereas the carboxylic acid moiety (pKa ~3–4) enhances aqueous solubility at physiological pH, balancing bioavailability .
- Ethyl ester derivatives (e.g., Ethyl 4-methyl-1H-imidazole-5-carboxylate) are more membrane-permeable but require enzymatic hydrolysis for activation, making them prodrug candidates .
Synthetic Accessibility
- The target compound’s synthesis likely involves Boc protection of azetidine followed by coupling to pre-functionalized imidazole intermediates, analogous to methods described for triazole derivatives .
- Piperidine-containing analogs require longer reaction times for ring closure due to reduced ring strain compared to azetidine .
Biological Activity
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to review the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a unique structure that combines an azetidine ring with an imidazole moiety. The tert-butoxycarbonyl (Boc) group plays a crucial role in its stability and solubility.
1. Antimicrobial Activity
Preliminary studies have indicated that compounds containing imidazole and azetidine structures exhibit antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit bacterial growth, suggesting that this compound may possess similar activity.
2. Anti-inflammatory Effects
Research into related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines. For example, some imidazole derivatives have been reported to modulate the activity of NF-kB, a transcription factor involved in inflammatory responses. This suggests that our compound could potentially exhibit anti-inflammatory effects, although specific studies are needed to confirm this.
3. Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes. For instance, the imidazole ring is known for its ability to chelate metal ions, which is a common mechanism for enzyme inhibition. Studies on similar compounds have shown that they can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Pro-inflammatory Pathways : By modulating NF-kB and other signaling pathways.
- Enzyme Inhibition : Through chelation and competitive inhibition mechanisms.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.27 g/mol |
| Solubility | Soluble in DMSO |
| Potential Biological Activities | Antimicrobial, Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid?
- Methodology :
- Use a multi-step approach starting with tert-butoxycarbonyl (Boc) protection of the azetidine ring to stabilize the amine group during subsequent reactions .
- Coupling reactions (e.g., amidation or esterification) between the Boc-protected azetidine and the imidazole-carboxylic acid moiety require anhydrous conditions and catalysts like HATU or DCC. Monitor progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .
- Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) followed by neutralization with NaHCO₃ ensures retention of the azetidine ring integrity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., tert-butyl group at δ 1.4 ppm, imidazole protons at δ 7.2–8.1 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the azetidine ring .
- Elemental analysis : Compare calculated vs. observed C, H, N percentages (acceptable tolerance: ±0.3%) to confirm stoichiometry .
- HPLC : Employ a C18 column (mobile phase: acetonitrile/0.1% TFA water) to assess purity (>95% by UV detection at 254 nm) .
Q. What safety protocols are critical when handling intermediates like tert-butoxycarbonyl-protected azetidine?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as intermediates may release irritants (e.g., TFA vapors during deprotection) .
- In case of spills, neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Methodology :
- Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in coupling reactions .
- Use ICReDD’s reaction path search algorithms to predict optimal solvents (e.g., DMF vs. THF) and catalysts, reducing trial-and-error experimentation .
Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?
- Methodology :
- Cross-validate with complementary techniques:
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) to rule out byproducts .
- X-ray crystallography : Resolve structural ambiguities caused by hygroscopicity or polymorphism .
- Re-evaluate synthetic steps for incomplete Boc deprotection or solvent residues .
Q. What strategies are effective for studying the compound’s stability under varying storage conditions?
- Methodology :
- Conduct accelerated degradation studies:
- Thermal stress : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for carboxylic acid degradation .
- Photolytic stress : Expose to UV light (ICH Q1B guidelines) to detect imidazole ring oxidation .
Q. How can docking studies predict the compound’s bioactivity against target proteins?
- Methodology :
- Use AutoDock Vina or Schrödinger Suite to model interactions between the imidazole-carboxylic acid moiety and active sites (e.g., kinases or proteases). Focus on hydrogen bonding with the carboxylic acid group and steric effects from the tert-butyl substituent .
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Q. What advanced techniques identify process-related impurities in scaled-up synthesis?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., Boc-deprotection byproducts or dimerization products) with a limit of quantification (LOQ) ≤0.1% .
- NMR spiking : Add reference impurities (e.g., 1H-tetrazole derivatives) to isolate overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
